molecular formula C19H28N4O2 B2932705 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide CAS No. 1333664-37-1

5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide

Cat. No.: B2932705
CAS No.: 1333664-37-1
M. Wt: 344.459
InChI Key: AGEGOYPXACYKAE-UHFFFAOYSA-N
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Description

The compound 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide is a complex organic molecule with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyano group, a carbamoyl group, and an isopropyl group, making it a versatile candidate for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methylbenzoic acid with isopropylamine under dehydrating conditions to form 2-methyl-N-(propan-2-yl)benzamide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. For instance, 1,2-dimethylpropylamine can be reacted with cyanogen bromide to form 1-cyano-1,2-dimethylpropylamine.

    Carbamoylation: The carbamoyl group is introduced by reacting the cyano-substituted amine with phosgene or a suitable carbamoyl chloride derivative.

    Coupling Reaction: Finally, the carbamoyl-substituted amine is coupled with the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer therapy or antimicrobial treatments.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Protein Binding: The compound might bind to proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(1-cyano-1,2-dimethylpropyl)acetamide
  • 2-methyl-N-(propan-2-yl)-5-(1-cyano-1,2-dimethylpropyl)benzamide

Uniqueness

Compared to similar compounds, 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, distinguishing it from other structurally related molecules.

Properties

IUPAC Name

5-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-2-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-12(2)19(6,11-20)23-17(24)10-21-15-8-7-14(5)16(9-15)18(25)22-13(3)4/h7-9,12-13,21H,10H2,1-6H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGOYPXACYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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